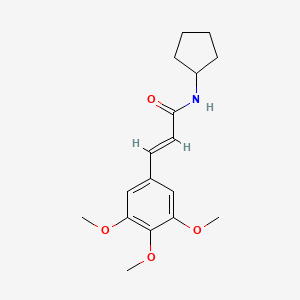
N-cyclopentyl-3-(3,4,5-trimethoxyphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-3-(3,4,5-trimethoxyphenyl)acrylamide, also known as AL-LAD, is a novel psychoactive substance that belongs to the lysergamide family. It is a derivative of lysergic acid diethylamide (LSD) and has been found to have similar effects on the central nervous system. AL-LAD has gained popularity among the research community due to its unique properties and potential therapeutic applications.
Mécanisme D'action
N-cyclopentyl-3-(3,4,5-trimethoxyphenyl)acrylamide works by binding to the serotonin 2A receptor, which is responsible for regulating mood, cognition, and perception. It produces its psychoactive effects by altering the activity of certain brain regions, leading to changes in perception, thought, and mood.
Biochemical and Physiological Effects
This compound has been found to produce a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It has also been found to alter the activity of certain neurotransmitters, including serotonin and dopamine, leading to changes in mood and cognition.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclopentyl-3-(3,4,5-trimethoxyphenyl)acrylamide has several advantages for use in laboratory experiments. It is a highly potent and selective serotonin 2A receptor agonist, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, its psychoactive effects can make it difficult to use in certain experiments, and its potential for abuse and dependence must be taken into account when using it in research.
Orientations Futures
There are several future directions for research on N-cyclopentyl-3-(3,4,5-trimethoxyphenyl)acrylamide. One area of interest is its potential therapeutic applications in the treatment of mental health disorders, such as depression and anxiety. Another area of interest is its potential use as a tool for studying the role of the serotonin 2A receptor in various physiological and pathological processes. Additionally, further research is needed to understand the long-term effects of this compound use on the brain and body.
Méthodes De Synthèse
N-cyclopentyl-3-(3,4,5-trimethoxyphenyl)acrylamide can be synthesized through the modification of LSD. The synthesis process involves the addition of a cyclopentyl group to the indole ring, followed by the introduction of a trimethoxyphenyl group at the 5-position. The resulting compound is then acrylated to produce this compound.
Applications De Recherche Scientifique
N-cyclopentyl-3-(3,4,5-trimethoxyphenyl)acrylamide has been the subject of several scientific studies aimed at understanding its mechanism of action and potential therapeutic applications. It has been found to have a high affinity for the serotonin 2A receptor, which is responsible for its psychoactive effects. This compound has also been found to have potential applications in the treatment of depression, anxiety, and other mental health disorders.
Propriétés
IUPAC Name |
(E)-N-cyclopentyl-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-20-14-10-12(11-15(21-2)17(14)22-3)8-9-16(19)18-13-6-4-5-7-13/h8-11,13H,4-7H2,1-3H3,(H,18,19)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVLZAHNQDHUKPT-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


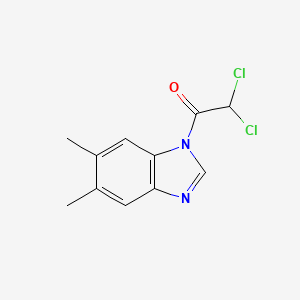
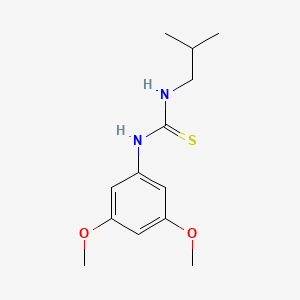


![2-methyl-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5724955.png)
![4-(5-{[2-(cyclopropylamino)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzoic acid](/img/structure/B5724968.png)

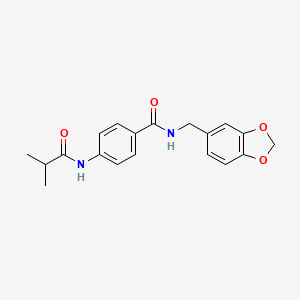

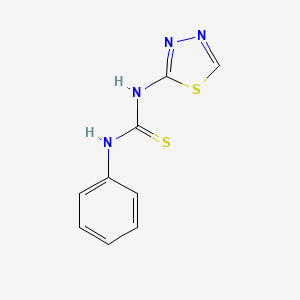
![methyl 5-{[(3-cyano-4,6-dimethyl-2-pyridinyl)oxy]methyl}-2-furoate](/img/structure/B5725008.png)
![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}butanamide](/img/structure/B5725012.png)
